N-(5-methoxy-1,3-dimethylpyrazol-4-yl)-3,4-dimethylpiperidine-1-carboxamide
Description
N-(5-methoxy-1,3-dimethylpyrazol-4-yl)-3,4-dimethylpiperidine-1-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Properties
IUPAC Name |
N-(5-methoxy-1,3-dimethylpyrazol-4-yl)-3,4-dimethylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O2/c1-9-6-7-18(8-10(9)2)14(19)15-12-11(3)16-17(4)13(12)20-5/h9-10H,6-8H2,1-5H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEZPMRWCAAETM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1C)C(=O)NC2=C(N(N=C2C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methoxy-1,3-dimethylpyrazol-4-yl)-3,4-dimethylpiperidine-1-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 5-methoxy-1,3-dimethylpyrazole can be prepared by reacting 5-methoxy-1,3-dimethyl-1,3-diketone with hydrazine hydrate under reflux conditions.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately, often starting from a suitable precursor such as 3,4-dimethylpyridine. This can be achieved through hydrogenation in the presence of a catalyst like palladium on carbon.
Coupling Reaction: The final step involves coupling the pyrazole and piperidine rings. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine to form the carboxamide linkage.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and purity. This often involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve efficiency.
Catalyst Optimization: Employing more efficient catalysts to reduce reaction times and increase yields.
Purification Techniques: Implementing advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-methoxy-1,3-dimethylpyrazol-4-yl)-3,4-dimethylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the pyrazole ring can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products
Oxidation: Formation of 5-hydroxy-1,3-dimethylpyrazole derivatives.
Reduction: Formation of 3,4-dimethylpiperidine-1-amine derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
N-(5-methoxy-1,3-dimethylpyrazol-4-yl)-3,4-dimethylpiperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(5-methoxy-1,3-dimethylpyrazol-4-yl)-3,4-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methoxy-1,3-dimethylpyrazol-4-yl)-5-methylthiophene-2-carboxamide
- N-(5-methoxy-1,3-dimethylpyrazol-4-yl)-2,3-dimethylpyridine-1-carboxamide
Uniqueness
N-(5-methoxy-1,3-dimethylpyrazol-4-yl)-3,4-dimethylpiperidine-1-carboxamide is unique due to its specific combination of a pyrazole ring with a piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness can lead to different reactivity patterns and biological activities compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
